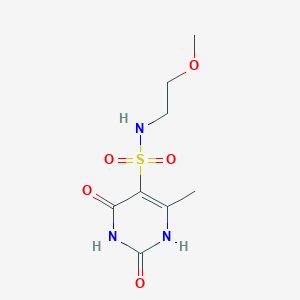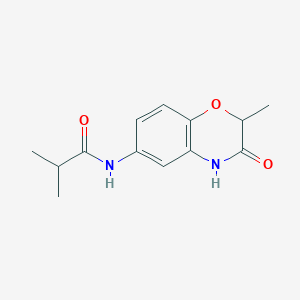![molecular formula C24H27N3O4 B11313041 2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11313041.png)
2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{5-[(2-Metilfenoxi)metil]-1,2,4-oxadiazol-3-il}fenoxi)-1-(3-metilpiperidin-1-il)etanona es un compuesto orgánico complejo que presenta una combinación de unidades oxadiazol y piperidina.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-(2-{5-[(2-Metilfenoxi)metil]-1,2,4-oxadiazol-3-il}fenoxi)-1-(3-metilpiperidin-1-il)etanona típicamente involucra múltiples pasos:
Formación del Anillo Oxadiazol: Esto se puede lograr reaccionando una hidrazida adecuada con un derivado de ácido carboxílico bajo condiciones deshidratantes.
Unión del Grupo Fenoxi: El intermedio oxadiazol luego se hace reaccionar con un derivado de fenol para introducir el grupo fenoxi.
Introducción de la Unidad Piperidina: El paso final involucra la reacción del intermedio con un derivado de piperidina bajo condiciones adecuadas para formar el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, entornos de reacción controlados y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-{5-[(2-Metilfenoxi)metil]-1,2,4-oxadiazol-3-il}fenoxi)-1-(3-metilpiperidin-1-il)etanona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar el anillo oxadiazol u otros grupos funcionales.
Sustitución: Los grupos fenoxi y piperidina se pueden sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) o los nucleófilos (por ejemplo, aminas, tioles) se utilizan comúnmente.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
2-(2-{5-[(2-Metilfenoxi)metil]-1,2,4-oxadiazol-3-il}fenoxi)-1-(3-metilpiperidin-1-il)etanona tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como molécula bioactiva, con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina: Su estructura única podría convertirlo en un candidato para agentes terapéuticos que se dirijan a vías biológicas específicas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-(2-{5-[(2-Metilfenoxi)metil]-1,2,4-oxadiazol-3-il}fenoxi)-1-(3-metilpiperidin-1-il)etanona implica su interacción con objetivos y vías moleculares. El anillo oxadiazol y la unidad piperidina pueden interactuar con enzimas o receptores específicos, lo que lleva a la modulación de las actividades biológicas. El mecanismo exacto dependería de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
2-Hidroxi-5-({1-[(4-Metilfenoxi)Metil]-3-Oxoprop-1-Enyl}Amino)-L-Tirosina: Este compuesto comparte las características de fenoxi y oxadiazol, pero difiere en su estructura general y aplicaciones..
Derivados de Tiazol: Estos compuestos tienen estructuras heterocíclicas similares y son conocidos por sus diversas actividades biológicas..
Unicidad
2-(2-{5-[(2-Metilfenoxi)metil]-1,2,4-oxadiazol-3-il}fenoxi)-1-(3-metilpiperidin-1-il)etanona es única debido a su combinación específica de grupos funcionales, lo que puede conferir propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C24H27N3O4 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-[2-[5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]-1-(3-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C24H27N3O4/c1-17-8-7-13-27(14-17)23(28)16-30-21-12-6-4-10-19(21)24-25-22(31-26-24)15-29-20-11-5-3-9-18(20)2/h3-6,9-12,17H,7-8,13-16H2,1-2H3 |
Clave InChI |
FLVKGGSLWRHRQV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11312958.png)
![N-cyclopropyl-2-(2-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11312973.png)
![2-(3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11312974.png)
![N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11312981.png)
![N-(4-fluorophenyl)-N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)methanesulfonamide](/img/structure/B11312983.png)
![2-butyl-N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2H-tetrazol-5-amine](/img/structure/B11313001.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11313006.png)

![7-(4-Carboxyphenyl)-3-(3-fluorophenyl)-5-hydroxy-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11313014.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B11313017.png)
![2-(4-chlorophenoxy)-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11313024.png)
![Dimethyl 5-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B11313029.png)
![N-cycloheptyl-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313036.png)

